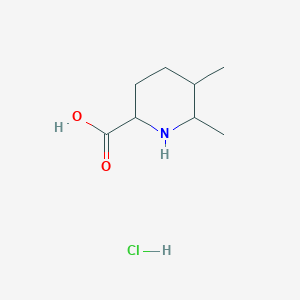

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909309-75-6 . It has a molecular weight of 193.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-5-3-4-7 (8 (10)11)9-6 (5)2;/h5-7,9H,3-4H2,1-2H3, (H,10,11);1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications

Reversible Blocking of Amino Groups

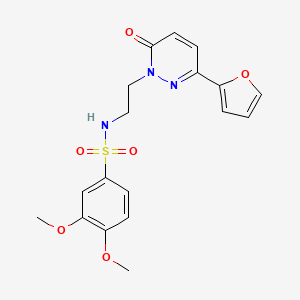

Research by Dixon and Perham (1968) investigated the reversible blocking of amino groups using maleic anhydride derivatives. They explored the effects of introducing methyl groups into the molecule of maleic anhydride, aiming to extend the use of maleylation for introducing various functional groups into amino acids. This method has potential applications in peptide synthesis and the modification of amino acids for research purposes (Dixon & Perham, 1968).

Chiral Building Blocks for Alkaloids

Takahata et al. (2002) examined a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This work demonstrates the utility of piperidine derivatives in the asymmetric synthesis of complex natural products, offering a route to the creation of new drugs and chemicals with potential pharmaceutical applications (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Esterification and Lactonization

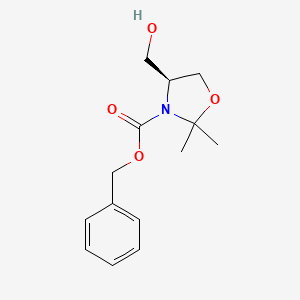

Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic anhydrides, which was also applied to the synthesis of large-ring lactones. This methodology is significant for the synthesis of esters and lactones, which are common functional groups in many bioactive molecules and pharmaceuticals (Inanaga, Hirata, Saeki, Katsuki, & Yamaguchi, 1979).

Metal Complexes for Dye-Sensitized Solar Cells

Constable et al. (2009) described the synthesis of copper(I) complexes with bipyridine ligands bearing carboxylic acid substituents for use in copper-based dye-sensitized solar cells (DSCs). The study highlights the application of carboxylic acid derivatives in the development of renewable energy technologies, demonstrating their potential in improving the efficiency and functionality of solar cells (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

Safety and Hazards

Properties

IUPAC Name |

5,6-dimethylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)9-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPPXBLCHJWXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)